Chloroac-Asp-OH

Canavan disease aspartoacylase substrate selectivity

Chloroac-Asp-OH (CAS 67036-33-3) is chiral N-(chloroacetyl)-L-aspartic acid with a reactive electrophilic chloroacetyl group enabling quantitative thioether cyclization at pH 8.0 within 2 h—acetyl analogs are inert. KM 0.59 mM for aspartoacylase positions it as reference substrate between trifluoroacetyl (0.21 mM) and formyl (0.95 mM) analogs. An optimized 83% chloroacetylation yield reduces required L-aspartic acid starting material by 25% vs. the 62% patent route. Procure pre-resolved L-form to eliminate chiral chromatography.

Molecular Formula C6H8ClNO5
Molecular Weight 209.58 g/mol
Cat. No. B1634520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloroac-Asp-OH
Molecular FormulaC6H8ClNO5
Molecular Weight209.58 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)CCl)C(=O)O
InChIInChI=1S/C6H8ClNO5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1
InChIKeyCOXKWXFZCRVVQB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloroac-Asp-OH (N-Chloroacetyl-L-aspartic Acid): A Defined Chiral Building Block for Peptidomimetic Synthesis and Enzymology


Chloroac-Asp-OH (CAS 67036-33-3), systematically N-(chloroacetyl)-L-aspartic acid, is a chiral, non-proteinogenic amino acid derivative bearing an electrophilic chloroacetyl group on the α‑amine of L‑aspartic acid . Its single stereocenter and the reactive α‑chloroacetyl moiety position it as a versatile intermediate in solution‑ and solid‑phase peptide synthesis, particularly for constructing RGD‑motif peptides and diketopiperazine scaffolds [1]. Unlike simple N‑acetyl or N‑dichloroacetyl analogs, the mono‑chloroacetyl substitution confers a distinct balance of hydrolytic stability and nucleophilic reactivity, making it a preferred substrate or inhibitor probe for aspartoacylase (EC 3.5.1.15) and aminoacylase I studies [2].

Why N-Acetyl or N-Dichloroacetyl Aspartic Acids Cannot Substitute for Chloroac-Asp-OH in Critical Assays


Although N‑acetyl‑L‑aspartic acid (NAA) and N‑dichloroacetyl‑L‑aspartic acid (DCA‑Asp‑OH) share the aspartate core, their enzyme recognition and chemical reactivity profiles diverge markedly. Aspartoacylase displays a KM of 0.59 mM for Chloroac‑Asp‑OH versus 0.23 mM for DCA‑Asp‑OH and 0.36 mM for NAA [1]. This 2.6‑fold difference in apparent binding affinity between chloroacetyl and dichloroacetyl derivatives means that substitution in inhibitor screens or substrate assays will yield non‑comparable kinetic parameters. Furthermore, the chloroacetyl group is sufficiently electrophilic for selective thioether conjugation with cysteine residues [2], whereas the acetyl group is inert under the same mild conditions, and the dichloroacetyl group undergoes faster spontaneous hydrolysis, compromising aqueous stability. These quantifiable disparities in both enzymatic and chemical behavior make generic replacement scientifically unsound.

Quantitative Differentiation of Chloroac-Asp-OH: Head-to-Head Enzyme Kinetics, Synthetic Efficiency, and Stereochemical Discrimination


Aspartoacylase KM Values: Chloroac-Asp-OH Occupies a Unique Intermediate Affinity Niche Among N-Acyl Aspartates

In a direct head‑to‑head compilation from the same enzyme preparation, aspartoacylase (EC 3.5.1.15) exhibits a KM of 0.59 mM for Chloroac‑Asp‑OH, which is 2.6‑fold higher than the KM for N‑dichloroacetyl‑L‑aspartate (0.23 mM), 1.6‑fold higher than N‑acetyl‑L‑aspartate (0.36 mM), and 2.8‑fold lower than N‑formyl‑L‑aspartate (0.95 mM) [1]. N‑trifluoroacetyl‑L‑aspartate (0.21 mM) shows the tightest binding. This distribution places Chloroac‑Asp‑OH in a distinct intermediate affinity window that is valuable for designing competitive inhibitors or activity‑based probes where neither excessively tight nor excessively weak binding is desired.

Canavan disease aspartoacylase substrate selectivity

Synthetic Yield and Purity: Optimized Industrial Route Delivers 83% Yield Versus 62% in Earlier Patent Procedures

Two published synthetic routes for Chloroac‑Asp‑OH show markedly different efficiency. The original EP0493812A1 patent procedure provides a crude yield of 62% with 94% HPLC purity after chloroacetylation of L‑aspartic acid with chloroacetyl chloride under Schotten‑Baumann conditions (pH 11‑12, <10 °C) [1]. A later optimized academic protocol reported by Wang et al. (2006) achieves an 83.0% yield for the identical chloroacetylation step, with subsequent ammonolysis proceeding at 92.3% yield [2]. The 21‑percentage‑point yield improvement translates to significantly lower cost per gram for procurement of material synthesized via the optimized route.

peptide synthesis RGD tripeptide process chemistry

Absolute Stereochemical Discrimination: Only the L‑Enantiomer Is Recognized by Eukaryotic Aminoacylases

The acylase purified from Ehrlich ascites carcinoma cells was tested against eleven N‑acyl amino acids and was found to hydrolyze N‑chloroacetyl‑L‑aspartic acid but not the corresponding D‑enantiomer [1]. This stereochemical stringency is maintained across related acylases: the enzyme could not hydrolyze N‑dichloroacetyl‑D‑aspartic acid, while the L‑form served as a high‑activity substrate (specific activity 1561 U/mg) [1]. In contrast, racemic N‑chloroacetyl‑DL‑aspartic acid yields only 50% theoretical conversion, necessitating chiral separation for enantiopure downstream products. Procuring the enantiopure L‑form (Chloroac‑Asp‑OH) eliminates this inefficiency and guarantees stereochemical fidelity in subsequent coupling steps.

chiral resolution aminoacylase I stereoselectivity

Chloroacetyl Reactivity Enables Selective Cysteine Bioconjugation Under Conditions Where Acetyl Analogs Are Inert

The α‑chloroacetyl group of Chloroac‑Asp‑OH undergoes chemoselective thioether formation with free cysteine sulfhydryls via SN2 displacement at neutral to slightly basic pH, a reactivity not shared by the acetyl group [1]. In comparative peptide cyclization studies, N‑terminal chloroacetyl‑containing peptides cyclize quantitatively with internal cysteine residues at 100 µM concentration within 2 h in 50 mM Tris buffer (pH 8.0), whereas acetyl‑terminated control peptides show no cyclization [2]. This differential reactivity permits orthogonal protection strategies: the chloroacetyl moiety can be installed on aspartic acid and later chemoselectively ligated without activating the side‑chain carboxylates.

bioconjugation peptide cyclization thioether ligation

Procurement‑Optimized Application Scenarios for Chloroac‑Asp‑OH Based on Verified Differentiation Evidence


Aspartoacylase Inhibitor Screening and Canavan Disease Probe Development

The BRENDA‑documented intermediate KM of 0.59 mM positions Chloroac‑Asp‑OH as a reference substrate for benchmarking novel aspartoacylase inhibitors . Its affinity sits between the tight‑binding trifluoroacetyl analog (0.21 mM) and the weaker formyl analog (0.95 mM), allowing researchers to detect both competitive and uncompetitive inhibition modalities without signal saturation. The established enantiomeric purity ensures that observed inhibition is not confounded by D‑enantiomer artifacts .

Large‑Scale Synthesis of RGD‑Containing Peptidomimetics

The optimized 83.0% chloroacetylation yield reported by Wang et al. demonstrates that Chloroac‑Asp‑OH can be produced at scale with materially lower cost than the 62%‑yield patent route. For a campaign requiring 100 g of RGD tripeptide, switching from the patent‑grade intermediate to material produced via the high‑yield method reduces the required starting L‑aspartic acid by approximately 25%, directly impacting procurement budgets. The 94%+ purity achievable without chromatography further shortens downstream purification .

Chemoselective Peptide Cyclization and Site‑Specific Protein Labeling

The demonstrated quantitative thioether cyclization of chloroacetyl‑terminated peptides at pH 8.0 within 2 h makes Chloroac‑Asp‑OH the building block of choice for constructing cyclic RGD peptides, lanthionine‑bridged structures, and peptide‑protein immunogens. The acetyl analog is completely unreactive under these conditions , so procurement of the chloroacetyl derivative is mandatory for any conjugation protocol requiring mild, cysteine‑selective ligation without activation of aspartyl side‑chain carboxylates.

Enantioselective Enzymatic Resolution and Chiral Pool Synthesis

Because the acylase from Ehrlich ascites carcinoma cells exclusively hydrolyzes the L‑enantiomer and leaves the D‑form untouched , Chloroac‑Asp‑OH can serve as both a substrate for L‑specific aminoacylase I assays and a precursor for generating enantiopure D‑aspartic acid derivatives via kinetic resolution. Procuring the pre‑resolved L‑form eliminates the need for chiral chromatographic separation, reducing solvent consumption and processing time.

Quote Request

Request a Quote for Chloroac-Asp-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.